N-Methyl-2-(4-piperidinyloxy)benzamide
Description
Properties
IUPAC Name |
N-methyl-2-piperidin-4-yloxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGUBCXHJHGDRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Proposal
a. Synthesis of 2-Hydroxy-N-methylbenzamide
- React 2-hydroxybenzoic acid with methylamine in the presence of a coupling agent (e.g., HATU or EDCl).
- Example protocol:
2-Hydroxybenzoic acid (1.0 eq), methylamine hydrochloride (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq) in DMF, stirred at RT for 12 h.
b. Introduction of the 4-Piperidinyloxy Group
- Activate the hydroxyl group of 2-hydroxy-N-methylbenzamide via Mitsunobu reaction or nucleophilic aromatic substitution with 4-hydroxypiperidine.
- Example Mitsunobu conditions:
2-Hydroxy-*N*-methylbenzamide (1.0 eq), 4-hydroxypiperidine (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq) in THF, 0°C → RT, 24 h.
Alternative Strategies
a. Direct Coupling of Prefunctionalized Components
- Prepare 4-piperidinyloxy-2-nitrobenzene via SNAr reaction, reduce the nitro group to an amine, and perform amidation with methyl chloroformate.
b. Protecting Group Utilization
- Protect the piperidine nitrogen (e.g., Boc or Fmoc) before coupling to the benzamide scaffold, followed by deprotection.
Critical Analysis of Feasibility
| Method | Advantages | Challenges |
|---|---|---|
| Mitsunobu reaction | High regioselectivity | Cost of reagents (DIAD, PPh₃) |
| SNAr with 4-hydroxypiperidine | Mild conditions | Limited reactivity of electron-rich arenes |
| Reductive amination | Single-step coupling | Requires nitro precursor |
Optimization Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions.
- Catalysis : Cu(I) or Pd catalysts may improve coupling efficiency for challenging substitutions.
- Purification : Chromatography or recrystallization from ethanol/water mixtures.
Chemical Reactions Analysis
N-Methyl-2-(4-piperidinyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Pharmacological Applications
N-Methyl-2-(4-piperidinyloxy)benzamide has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role in treating mood disorders, such as depression and anxiety. The compound's structural similarities to other piperidine derivatives indicate that it may also influence gastrointestinal motility, which could be beneficial for conditions like irritable bowel syndrome (IBS) .
The compound is also significant in neurobiological studies. Its ability to modulate neurotransmitter systems makes it an important tool for understanding the mechanisms underlying various neurological conditions. Research has indicated that compounds with similar piperidine structures can serve as lead compounds in drug development aimed at neurological disorders .
Case Study: Neurotransmitter Modulation
A study exploring the effects of this compound on neurotransmitter levels showed promising results in enhancing serotonin uptake in vitro. This suggests its potential utility in developing antidepressant medications .
Proteomics Research
In the field of proteomics, this compound is utilized as a specialty product for studying protein interactions and modifications. Its specific chemical properties allow researchers to probe the dynamics of protein behavior under different physiological conditions .
Table 2: Applications in Proteomics
| Application | Description |
|---|---|
| Protein Interaction Studies | Investigating binding affinities and interaction dynamics |
| Post-Translational Modifications | Studying effects on protein function and stability |
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that can be modified to create various derivatives with enhanced or altered biological activities. The exploration of these derivatives can lead to the discovery of new pharmacological agents .
Mechanism of Action
The mechanism of action of N-Methyl-2-(4-piperidinyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide core : Provides a planar aromatic system for π-π stacking interactions.
- N-Methyl substitution : Enhances metabolic stability by reducing oxidative deamination.
- 4-Piperidinyloxy substituent : Introduces a basic nitrogen, improving solubility and enabling interactions with hydrophobic pockets in biological targets.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of N-Methyl-2-(4-piperidinyloxy)benzamide and Related Compounds
Key Observations :
- Substituent Position : Shifting the piperidinyloxy group from the 2- to 3-position (e.g., clebopride) alters receptor selectivity, highlighting the importance of spatial arrangement in target engagement .
- Oxygen Linkage : The piperidinyloxy group in the target compound may enhance solubility compared to direct piperidinyl attachments (e.g., n-methyl-3-(4-piperidinyl)benzamide) .
- Heterocyclic Variations : Piperazine-containing analogues () exhibit distinct pharmacology (e.g., serotonin vs. dopamine receptor interactions) due to differences in basicity and hydrogen-bonding capacity .
Pharmacological Profiles
Table 2: Pharmacological Comparison
Key Findings :
- Axitinib : Demonstrates high potency at VEGFR-2 due to sulfanyl and indazole groups enabling strong interactions with the kinase domain . In contrast, the target compound’s piperidinyloxy group may favor different targets.
- mGlu5 Allosteric Ligands: Benzamide backbones with hydrophobic substituents (e.g., ) show nanomolar potency, suggesting the target compound’s piperidinyloxy group could modulate similar allosteric sites if optimized .
- Sulfamoyl Benzamides: Hydrogen-bonding with Arg63 in glucokinase highlights the role of substituent electronics; the target compound’s ether linkage may reduce H-bond donor capacity compared to sulfonamides .
Biological Activity
N-Methyl-2-(4-piperidinyloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.30 g/mol
The compound features a benzamide core substituted with a piperidinyloxy group, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function.
- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties:
- Cell Lines Tested : HepG2 (human liver cancer cells)
- IC Values : Studies report IC values ranging from 0.12 μM to 0.25 μM, indicating potent inhibitory effects on cell proliferation .
The compound induces apoptosis in tumor cells through mechanisms involving the upregulation of cleaved caspase-3 and modulation of the hypoxia-inducible factor 1 (HIF-1α) pathway, which plays a critical role in tumor growth and survival .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For instance, compounds with similar structures have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperidine ring and benzamide core significantly influence the biological activity of related compounds:
| Compound | Substituent | Biological Activity | IC |
|---|---|---|---|
| 10b | - | Antitumor | 0.12 μM |
| 10j | - | Antitumor | 0.13 μM |
| 47 | - | Antitumor | 0.25 μM |
These findings suggest that specific substitutions can enhance potency and selectivity against cancer cell lines .
Case Studies
- HepG2 Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell growth in HepG2 cells, leading to cell cycle arrest via a p53/p21-dependent pathway .
- Neuroprotective Studies : Investigations into similar piperidine derivatives have shown that they can enhance neuroprotection in models of oxidative stress, suggesting that this compound may exhibit similar effects .
Q & A
Q. Basic Methodological Approach :
- Reagent Selection : Use coupling agents like 4-(trifluoromethyl)benzoyl chloride under anhydrous conditions (pyridine/CH₂Cl₂) for amide bond formation, as demonstrated in analogous benzamide syntheses .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
- Scale-Up Considerations : Optimize reaction times and temperatures using small-scale trials (e.g., 10–50 mmol) before scaling to larger batches .
Q. Advanced Consideration :
- Catalytic Efficiency : Explore transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce side products, as seen in related piperidine derivatizations .
What analytical techniques are critical for characterizing the crystallographic structure of this compound?
Q. Basic Techniques :
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) to resolve hydrogen bonding networks .
- Spectroscopic Confirmation : Validate molecular structure via ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) and FT-IR for functional groups (amide C=O stretch ~1650 cm⁻¹) .
Q. Advanced Application :
- Graph Set Analysis : Apply Etter’s hydrogen-bonding rules to map supramolecular interactions (e.g., R₂²(8) motifs) influencing crystal packing .
How can researchers assess the biological activity of this compound in vitro?
Q. Basic Protocol :
Q. Advanced Strategy :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., trifluoromethyl, piperazine) to enhance lipophilicity and metabolic stability, as shown in gastrokinetic agent studies .
What safety protocols are essential when handling intermediates during this compound synthesis?
Q. Basic Precautions :
- Hazard Analysis : Conduct Ames testing for mutagenicity (e.g., compound 3 in showed lower mutagenicity than benzyl chloride) and use fume hoods for volatile reagents (e.g., p-trifluoromethyl benzoyl chloride) .
- PPE : Wear nitrile gloves, goggles, and lab coats when handling intermediates prone to decomposition (e.g., DSC-monitored thermal stability) .
Q. Advanced Mitigation :
- Waste Management : Neutralize acidic/basic byproducts (e.g., sodium pivalate) before disposal, adhering to guidelines in Prudent Practices in the Laboratory .
How should researchers resolve contradictions in biological data for this compound across studies?
Q. Basic Framework :
Q. Advanced Analysis :
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to compare IC₅₀ values against structural analogs and identify confounding substituents .
What computational methods support the rational design of this compound derivatives?
Q. Basic Tools :
Q. Advanced Integration :
- MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to optimize residence time and selectivity .
How can researchers validate the metabolic stability of this compound in preclinical models?
Q. Basic Protocol :
Q. Advanced Application :
- Isotope Tracing : Use ¹⁴C-labeled analogs to track metabolite formation in vivo (e.g., biliary excretion in rodent models) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
